Navigating the Propargylic Landscape: A Technical Guide to Non-1-yn-3-ol and Its Isomers
Navigating the Propargylic Landscape: A Technical Guide to Non-1-yn-3-ol and Its Isomers
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Non-1-yn-3-ol, a secondary propargylic alcohol. Due to the scarcity of data for this specific molecule, this document extends its scope to include the general reactivity of secondary propargyl alcohols and a comparative analysis of its more prevalent isomers, Non-3-yn-1-ol and 1-Nonen-3-ol. This approach is intended to provide a robust framework for researchers working with or synthesizing related long-chain alkynols and alkenols.
Introduction and Nomenclature Clarification
Non-1-yn-3-ol is a nine-carbon secondary alcohol containing a terminal alkyne. Its structure is characterized by a hydroxyl group at the third carbon and a triple bond at the first carbon of the nonane chain. It is important to distinguish this compound from its isomers, which may be encountered due to alternative synthetic routes or as byproducts. The most common of these are Non-3-yn-1-ol, where the alkyne is internal and the alcohol is primary, and 1-Nonen-3-ol, which features a terminal alkene instead of an alkyne.
Caption: Chemical structures of Non-1-yn-3-ol and its common isomers.
Physical Properties: A Comparative Analysis
| Property | Non-1-yn-3-ol (Predicted) | Non-3-yn-1-ol | 1-Nonen-3-ol |
| Molecular Formula | C₉H₁₆O | C₉H₁₆O[3] | C₉H₁₈O[4] |
| Molecular Weight | 140.22 g/mol | 140.23 g/mol [3] | 142.24 g/mol [5] |
| CAS Number | Not assigned | 31333-13-8[3] | 21964-44-3[6] |
| Boiling Point | ~190-200 °C at 760 mmHg | 202-206 °C at 760 mmHg[7] | 195 °C at 760 mmHg[5] |
| Density | ~0.85-0.89 g/cm³ | 0.896 g/cm³[7] | 0.835-0.845 g/cm³ at 25 °C[6] |
| Refractive Index | ~1.45-1.46 | 1.46[7] | 1.438-1.444 at 20 °C[6] |
| Solubility | Insoluble in water; soluble in organic solvents.[8] | Data not available | Insoluble in water; soluble in alcohol. |
| Flash Point | ~80-90 °C | 84.5 °C[7] | 83.33 °C[6] |
Chemical Properties and Reactivity
The chemical behavior of Non-1-yn-3-ol is dictated by the interplay of its two functional groups: the terminal alkyne and the secondary alcohol.
Reactivity of the Terminal Alkyne
The terminal alkyne in Non-1-yn-3-ol is characterized by a weakly acidic proton (pKa ≈ 25), making it susceptible to deprotonation by strong bases to form a nucleophilic acetylide.[9][10] This reactivity allows for a variety of carbon-carbon bond-forming reactions. However, the presence of the more acidic alcohol proton (pKa ≈ 16-18) necessitates a protection strategy for the hydroxyl group in many base-mediated reactions to ensure selectivity.[9]
Common reactions involving the terminal alkyne include:
-
Alkylation: The acetylide anion can act as a nucleophile, reacting with alkyl halides to extend the carbon chain.
-
Addition Reactions: The triple bond can undergo electrophilic addition with reagents like hydrogen halides (HX) and halogens (X₂).[10]
-
Hydration: In the presence of a mercury catalyst, terminal alkynes can be hydrated to form methyl ketones.[10]
-
Hydroboration-Oxidation: This two-step process converts the terminal alkyne into an aldehyde.[11]
Reactivity of the Secondary Alcohol
The secondary alcohol group in Non-1-yn-3-ol can undergo reactions typical of alkanols.[1][12]
-
Oxidation: Secondary alcohols can be oxidized to ketones using a variety of oxidizing agents.[13][14] For propargyl alcohols, chemoselective oxidation to the corresponding ynone is a key transformation.[15]
-
Esterification: Reaction with carboxylic acids or their derivatives yields esters.
-
Dehydration: Under acidic conditions, dehydration can occur, leading to the formation of alkenes or dienes.
Cooperative Reactivity: The Meyer-Schuster Rearrangement
A hallmark reaction of secondary and tertiary propargyl alcohols is the acid-catalyzed Meyer-Schuster rearrangement.[16][17] This reaction involves the isomerization of the propargyl alcohol to an α,β-unsaturated ketone or aldehyde.[16] For a terminal alkyne like Non-1-yn-3-ol, this rearrangement would yield an α,β-unsaturated aldehyde. The reaction proceeds through a protonated intermediate, followed by a 1,3-shift of the hydroxyl group and subsequent tautomerization.[16]
Caption: Simplified mechanism of the Meyer-Schuster rearrangement.
Experimental Protocols
General Synthesis of Secondary Propargyl Alcohols
A common method for the synthesis of secondary propargyl alcohols like Non-1-yn-3-ol involves the nucleophilic addition of an acetylide to an aldehyde.[18]
Protocol: Synthesis of Oct-1-yn-3-ol (a homolog of Non-1-yn-3-ol)
-
Prepare a solution of a Grignard reagent, such as methyl magnesium bromide, in an appropriate solvent like THF.
-
Bubble a stream of acetylene gas through the solution to form the magnesium acetylide.
-
Cool the reaction mixture to 0 °C and add the corresponding aldehyde (in this case, hexanal) dropwise.
-
Stir the reaction for a designated period (e.g., 30 minutes) to allow for the addition to complete.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the organic product with a suitable solvent like diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt such as magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting liquid by distillation.[18]
Chemoselective Oxidation to an Ynone
The oxidation of propargyl alcohols to α,β-acetylenic carbonyl compounds is a valuable transformation in organic synthesis.[13]
Protocol: Copper-Catalyzed Aerobic Oxidation
-
In a round-bottom flask, combine the propargyl alcohol (1 mmol) and copper(I) iodide (10 mol%) in acetonitrile (5 mL).
-
Stir the mixture for 5-10 minutes.
-
Add 4-dimethylaminopyridine (DMAP, 10 mol%) and 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO, 1 mol%).
-
Stir the resulting mixture under an oxygen balloon at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash with acetonitrile.
-
Remove the solvent in vacuo to obtain the crude product, which can be further purified by column chromatography.[13]
Spectral Data Interpretation
While specific spectra for Non-1-yn-3-ol are not available, the expected spectral characteristics can be inferred.
-
¹H NMR: Key signals would include a singlet or doublet for the acetylenic proton around δ 2.0-3.0 ppm, a multiplet for the proton on the carbon bearing the hydroxyl group (the carbinol proton) around δ 4.0-4.5 ppm, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The sp-hybridized carbons of the alkyne would appear in the range of δ 65-90 ppm. The carbon attached to the hydroxyl group would resonate around δ 60-70 ppm.
-
IR Spectroscopy: A sharp, weak absorption around 3300 cm⁻¹ would indicate the C-H stretch of the terminal alkyne. A strong, broad absorption in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretch of the alcohol. The C≡C stretch would appear as a weak absorption around 2100-2260 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 140. Fragmentation patterns would likely involve the loss of water (M-18) and cleavage adjacent to the hydroxyl group.
For comparison, the NIST WebBook provides spectral data for 1-Nonen-3-ol and 3-Nonyn-1-ol.[19][20][21]
Safety and Handling
Propargyl alcohols should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[22] They are generally flammable liquids and should be kept away from heat, sparks, and open flames.[23][24] Store in a cool, dry, and well-ventilated area in a tightly sealed container.[25]
Conclusion
Non-1-yn-3-ol, as a representative secondary propargylic alcohol, possesses a rich and versatile chemistry stemming from its dual functionality. While specific data for this molecule is limited, a thorough understanding of the characteristic reactions of terminal alkynes and secondary alcohols, particularly the Meyer-Schuster rearrangement and chemoselective oxidations, provides a strong foundation for its synthetic manipulation. Comparative analysis with its isomers, Non-3-yn-1-ol and 1-Nonen-3-ol, offers valuable insights into the influence of functional group position on physical and chemical properties. This guide serves as a technical resource for researchers to navigate the synthesis and application of this and related long-chain unsaturated alcohols.
Sources
- 1. fctemis.org [fctemis.org]
- 2. Physical Properties of Alkynes: Key Concepts & Examples [vedantu.com]
- 3. 3-Nonyn-1-ol, 3-Nonynol, Non-3-yn-1-ol, 3-Nonyne-1-ol, (2-Hydroxyethyl)pentylacetylene, 31333-13-8, (3Z)-nonen-1-ol, nonyn, Mumbai, India [jaydevchemicals.com]
- 4. scent.vn [scent.vn]
- 5. 1-Nonen-3-ol | C9H18O | CID 89560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-nonen-3-ol, 21964-44-3 [thegoodscentscompany.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Alkyne Reactivity [www2.chemistry.msu.edu]
- 12. Classification and Properties of Alkanols Chemistry Tutorial [ausetute.com.au]
- 13. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 16. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. prepchem.com [prepchem.com]
- 19. 1-Nonen-3-ol [webbook.nist.gov]
- 20. 1-Nonen-3-ol [webbook.nist.gov]
- 21. 3-Nonyn-1-ol [webbook.nist.gov]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.com [fishersci.com]
- 24. bio.vu.nl [bio.vu.nl]
- 25. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
